2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
Description
2-(4-Nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a nitroaryl-substituted acetamide derivative featuring a 5-oxo-1-phenylpyrrolidin-3-yl moiety. The pyrrolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, which may impact solubility and target interactions.
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(10-13-6-8-16(9-7-13)21(24)25)19-14-11-18(23)20(12-14)15-4-2-1-3-5-15/h1-9,14H,10-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJRYQYVBDSKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Nitrophenyl Group: This step often involves a nitration reaction where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted acetamides.
Oxidation: Formation of oxidized phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The nitrophenyl and pyrrolidinone groups could play crucial roles in binding to molecular targets and influencing biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule:
(a) 2-(4-Nitrophenyl)-N-(1,2-Oxazol-3-yl)Acetamide (Y205-4585)
- Structure: Differs by replacing the pyrrolidinone ring with a 1,2-oxazole heterocycle.
- Molecular Formula : C₁₁H₉N₃O₄ (MW = 247.21) vs. C₁₈H₁₇N₃O₄ (estimated MW ≈ 339.35 for the target).
- Physicochemical Properties :
- logP = 1.72 (indicative of moderate lipophilicity).
- Polar Surface Area (PSA) = 79.21 Ų.
- Solubility (logSw) = -2.29 (poor aqueous solubility).
(b) 2-[(4-Chlorophenyl)Thio]-N-(5-Oxo-1-Phenyl-4H-Pyrazol-3-yl)Acetamide
- Structure : Features a thioether-linked 4-chlorophenyl group and a pyrazole ring.
- No explicit physicochemical data are provided, but the thioether may increase lipophilicity .
(c) 1,3,4-Thiadiazole Derivatives ()
- Examples: 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide. N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide.
- Activity : Demonstrated 100% effectiveness in anticonvulsant models (MES method), highlighting the role of hydrophobic domains (e.g., benzothiazole) and acetamide linkages in bioactivity .
Physicochemical Property Table
Pharmacological and Functional Comparisons
Anticonvulsant Activity
- 1,3,4-Thiadiazole Derivatives : Exhibited 100% protection in maximal electroshock (MES) models, surpassing phenytoin in efficacy. The nitro group in one analog may enhance electron-deficient interactions with targets .
- Target Compound: No explicit data are provided, but the nitro group’s electron-withdrawing nature could similarly influence receptor binding.
Receptor Agonism (FPR Ligands)
- Pyridazinone Acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide): Act as FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils .
Optical and Conformational Properties
- Orcinolic Derivatives (B1 and B2): Exhibited planarity (torsion angles 172.2–179.1°) and UV-Vis absorption shifts upon deprotonation. The target’s pyrrolidinone may disrupt planarity, altering optical properties versus B1/B2 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 2-(4-nitrophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling nitroaryl precursors with pyrrolidinone intermediates under controlled conditions. For example, amide bond formation may utilize coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C, followed by purification via column chromatography . Reaction optimization should prioritize yield (e.g., 45–60%) and purity (>95%), monitored by TLC and confirmed via NMR (¹H/¹³C) and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural validation requires:
- ¹H/¹³C NMR : To confirm proton environments (e.g., nitrophenyl protons at δ 8.1–8.3 ppm) and carbonyl groups (δ 168–172 ppm) .
- HRMS : For exact mass determination (e.g., [M+H]⁺ = 395.1234) .
- IR Spectroscopy : To identify functional groups like C=O (1650–1680 cm⁻¹) and NO₂ (1520 cm⁻¹) .
Q. How can researchers assess the compound’s in vitro biological activity?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, IC₅₀ = 15–25 µM) .
- Enzyme Inhibition : Fluorescence-based assays for targets like COX-2 or kinases, comparing IC₅₀ values to reference inhibitors (e.g., NSAIDs) .
- Antimicrobial Activity : Broth microdilution to determine MIC values against Gram-positive/negative strains .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across similar analogs?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 15 µM vs. 20 µM for COX-2 inhibition) may arise from structural variations (e.g., substituents on the phenyl ring). Use SAR analysis to correlate functional groups with activity. For example, electron-withdrawing groups (e.g., -NO₂) enhance target binding affinity, while bulky substituents reduce solubility . Computational docking (e.g., AutoDock Vina) can predict binding modes and rationalize empirical data .
Q. How can researchers elucidate the compound’s mechanism of action in cancer models?
- Methodological Answer : Advanced approaches include:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Flow Cytometry : To assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1 phase accumulation) .
- Western Blotting : Validate protein targets (e.g., Bcl-2 downregulation, caspase-3 activation) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer the compound (10–50 mg/kg) to rodents, with plasma sampling over 24h. Analyze using LC-MS/MS to determine t₁/₂, Cmax, and bioavailability .
- Toxicity : Conduct acute/chronic toxicity studies (OECD guidelines), monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .
Methodological Challenges and Solutions
Q. How can researchers improve the compound’s metabolic stability?
- Methodological Answer :
- Prodrug Design : Introduce ester moieties to enhance solubility and slow hepatic clearance.
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in preclinical models to reduce first-pass metabolism .
Q. What crystallographic techniques validate the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using OLEX2 software for structure solution and refinement. Key parameters:
- Resolution : <1.0 Å for accurate bond-length/angle determination.
- Thermal Ellipsoids : Confirm molecular rigidity (e.g., planar nitrophenyl group) .
Key Notes for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
